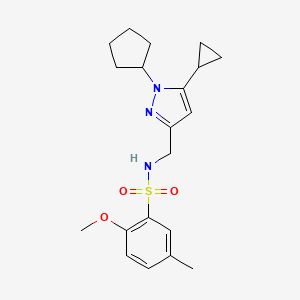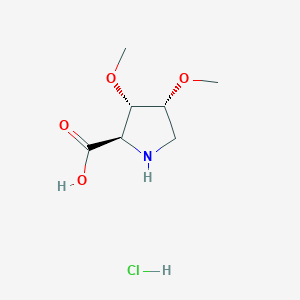![molecular formula C16H15N3O B2712517 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 891767-38-7](/img/structure/B2712517.png)
2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines are important fused bicyclic heterocycles that have wide-ranging applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines can be achieved through a one-pot sequential four-component condensation reaction . This involves the reaction of an amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, an aldehyde, and 1H-benzo[d]imidazol-2-amine . The reaction proceeds without the use of a catalyst .Molecular Structure Analysis
The molecular structure of “2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” can be analyzed using various spectroscopic techniques such as Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray analysis (EDX), field emission scanning electron microscopy (FESEM), thermo gravimetric analysis (TGA), and X-ray diffraction (XRD) .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine derivatives, including “2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde”, have been studied for their inhibitory performance against mild steel corrosion in 1 mol L−1 HCl solution . The compounds showed outstanding inhibition performance, with the inhibition efficiency achieving 91.9% for OPIP and 90.5% for DPIP at a concentration of 0.1 mmol L−1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” can be determined using various techniques. For instance, the yield, melting point, and spectroscopic data (1H NMR, 13C NMR, IR, MS) can provide valuable information about the compound .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde, focusing on six unique applications:
Pharmaceutical Development
2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is being explored for its potential as a pharmaceutical intermediate. Its unique structure allows it to act as a precursor in the synthesis of various bioactive compounds. Researchers are investigating its role in developing new drugs, particularly those targeting specific enzymes and receptors involved in diseases such as cancer and inflammatory disorders .
Anti-inflammatory Agents
This compound has shown promise as a potential anti-inflammatory agent. Studies have demonstrated its ability to inhibit the COX-2 enzyme, which plays a crucial role in the inflammatory process . By selectively targeting COX-2, it may help reduce inflammation with fewer side effects compared to non-selective inhibitors.
Antimicrobial Applications
Research indicates that derivatives of imidazo[1,2-a]pyrimidine, including 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde, possess significant antimicrobial properties. These compounds are being tested against a variety of bacterial and fungal strains, showing potential as new antimicrobial agents to combat resistant pathogens .
Material Science
In material science, this compound is being studied for its electronic properties. Its molecular structure allows for the formation of stable, conductive polymers, which can be used in the development of advanced materials for electronic devices, sensors, and other applications .
Chemical Synthesis
As a versatile intermediate, 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is valuable in organic synthesis. It can be used to create a variety of complex molecules, facilitating the development of new chemical reactions and methodologies. This makes it a useful tool in both academic and industrial research settings .
Biological Probes
The compound is also being utilized as a biological probe in research. Its ability to interact with specific biological targets makes it useful for studying cellular processes and mechanisms. Researchers use it to label and track molecules within cells, aiding in the understanding of complex biological systems .
Zukünftige Richtungen
The future directions for the study of “2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” could involve further exploration of its potential applications in various fields. For instance, its inhibitory performance against mild steel corrosion suggests potential applications in materials science . Additionally, the significant activity of imidazo[1,2-a]pyrimidine derivatives against MDR-TB and XDR-TB suggests potential applications in medicinal chemistry .
Wirkmechanismus
Target of Action
2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde primarily targets specific enzymes and receptors within the cell. This compound is known to interact with kinases, which are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By targeting these kinases, 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde can modulate signaling pathways that are essential for cellular function .
Mode of Action
The mode of action of 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves binding to the active site of its target kinases. This binding inhibits the kinase activity, preventing the phosphorylation of downstream substrates. As a result, the signaling pathways that rely on these kinases are disrupted. This inhibition can lead to a reduction in cell proliferation and induction of apoptosis in cancer cells, making 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde a potential therapeutic agent .
Biochemical Pathways
2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde affects several biochemical pathways, particularly those involved in cell cycle regulation and apoptosis. By inhibiting key kinases, this compound can interfere with the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth. Additionally, it can impact the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation. These disruptions in signaling pathways can result in the suppression of tumor growth and enhanced cell death .
Pharmacokinetics
The pharmacokinetics of 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involve its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is absorbed through the gastrointestinal tract and distributed throughout the body, reaching various tissues. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is eventually excreted via the kidneys. The bioavailability of 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is influenced by its solubility and stability in the biological environment .
Result of Action
The molecular and cellular effects of 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde include the inhibition of cell proliferation and induction of apoptosis. By targeting and inhibiting specific kinases, this compound disrupts critical signaling pathways, leading to cell cycle arrest and programmed cell death. These effects are particularly significant in cancer cells, where uncontrolled proliferation is a hallmark. Thus, 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde shows promise as an anti-cancer agent .
Action Environment
The action of 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the stability of this compound may be affected by the acidic or basic conditions within different tissues. Additionally, interactions with other drugs or biomolecules can alter its efficacy and potency. Understanding these environmental influences is crucial for optimizing the therapeutic use of 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde .
: Functionalization of imidazo[1,2-a]pyridines via radical reactions : Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues : Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore : 2-(2,4,5-TRIMETHYLPHENYL)IMIDAZO[1,2-A]PYRIMIDINE : 2-(2,4,5-TRIMETHYLPHENYL)IMIDAZO[1,2-A]PYRIMIDINE : Frontiers | Imidazo [1,2-a] Pyrimidine Derivatives as Effective
Eigenschaften
IUPAC Name |
2-(2,4,5-trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-7-12(3)13(8-11(10)2)15-14(9-20)19-6-4-5-17-16(19)18-15/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJPHDJGAUBDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=C(N3C=CC=NC3=N2)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate](/img/structure/B2712434.png)



![Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2712439.png)




![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide](/img/structure/B2712453.png)
![N'-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide](/img/structure/B2712454.png)
![(E)-ethyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2712455.png)

